Ethyl 5-chloro-4-(trifluoromethyl)picolinate
Description
Properties
IUPAC Name |
ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-5(9(11,12)13)6(10)4-14-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRMWWTQIZVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155864 | |
| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370587-22-6 | |
| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-chloro-4-(trifluoromethyl)picolinate
Introduction: Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, incorporating a pyridine core (picolinate), a chloro substituent, and a trifluoromethyl group, makes it a versatile synthetic building block. The strategic placement of these moieties provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacological properties of target molecules. This guide offers a comprehensive overview of its properties, synthesis, applications, and handling, designed for researchers and drug development professionals seeking to leverage this valuable intermediate.
Core Physicochemical & Structural Data
The fundamental properties of a synthetic intermediate are critical for its effective use in multi-step synthesis. The data below summarizes the key identifiers and computed properties for Ethyl 5-chloro-4-(trifluoromethyl)picolinate.
| Property | Value | Reference / Note |
| CAS Number | 1370587-22-6 | Primary Identifier |
| IUPAC Name | ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate | |
| Molecular Formula | C₉H₇ClF₃NO₂ | [1] |
| Molecular Weight | 253.61 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl | |
| XLogP3-AA (Lipophilicity) | 2.9 | Computed for isomer CAS 1407516-45-3[1] |
| Appearance | Expected to be a colorless to yellow liquid or low-melting solid | Based on similar compounds |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to substituted trifluoromethylpyridines exist, a common and logical approach involves the construction and subsequent functionalization of the pyridine ring. The following proposed synthesis illustrates a robust pathway, emphasizing the causality behind each step.
Proposed Synthetic Workflow
A plausible route begins with a trifluoromethyl-containing building block, which undergoes cyclocondensation to form the pyridine core, followed by chlorination and esterification.
Caption: Proposed synthetic pathway for Ethyl 5-chloro-4-(trifluoromethyl)picolinate.
Causality and Experimental Choices
-
Cyclocondensation: The synthesis of the core trifluoromethylpyridine ring often starts from readily available fluorinated building blocks like ethyl 4,4,4-trifluoroacetoacetate.[2] A Hantzsch-type pyridine synthesis or similar cyclocondensation reaction is employed because it reliably constructs the dihydropyridine ring system, which can then be easily oxidized.
-
Oxidation: The dihydropyridine intermediate is aromaticized to the stable pyridine ring. This step is thermodynamically favorable. Mild oxidizing agents are sufficient, which preserves the integrity of the trifluoromethyl group.
-
Selective Chlorination: The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen deactivates the ring towards electrophilic substitution. However, the 5-position is the most favorable site for electrophilic attack. Using an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS) under strongly acidic conditions allows for controlled, regioselective chlorination.
-
Esterification: The final step is a classic Fischer esterification of the picolinic acid. Using an excess of ethanol as both the solvent and reagent, with a catalytic amount of strong acid (like H₂SO₄), drives the reaction to completion, yielding the target ethyl ester.
Core Applications: A Strategic Building Block in Drug Discovery
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems directly from the strategic combination of its three key structural features: the trifluoromethyl group, the chloro substituent, and the picolinate ester.
The Trifluoromethyl (-CF₃) Group: Enhancing Drug-Like Properties
The -CF₃ group is a cornerstone of modern medicinal chemistry, incorporated to fine-tune a molecule's profile.[3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[4] This often increases a drug's half-life and bioavailability.
-
Lipophilicity and Permeability: The -CF₃ group significantly increases lipophilicity (hydrophobicity), which can enhance a molecule's ability to cross biological membranes, a critical factor for oral absorption and reaching intracellular targets.[4][5]
-
Binding Affinity: Its strong electron-withdrawing nature alters the electronic profile of the pyridine ring, influencing interactions with biological targets.[6] It can participate in favorable dipole-dipole or hydrophobic interactions within a protein's binding pocket, potentially increasing potency.[7]
The Chloro (-Cl) Substituent: A "Magic" Modulator
The simple addition of a chlorine atom can have profound, sometimes transformative, effects on a drug candidate's activity, often referred to as the "magic chloro" effect.[8]
-
Potency Enhancement: Chlorine can fill small hydrophobic pockets in a target's binding site that a hydrogen atom cannot, leading to a significant boost in binding affinity and potency.[9]
-
Pharmacokinetic Modulation: As a lipophilic and electron-withdrawing group, it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[9]
-
Synthetic Handle: The chloro group is an excellent functional handle for further chemical modification. It readily participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkyne groups to explore the structure-activity relationship (SAR).
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"Ethyl 5-chloro-4-(trifluoromethyl)picolinate" molecular weight
An In-Depth Technical Guide to Ethyl 5-chloro-4-(trifluoromethyl)picolinate: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Introduction
Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. Its molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, imparts unique electronic and lipophilic properties. These characteristics make it a valuable building block for the synthesis of novel bioactive molecules. The strategic placement of these functional groups can profoundly influence a molecule's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of Ethyl 5-chloro-4-(trifluoromethyl)picolinate, offering valuable insights for researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 5-chloro-4-(trifluoromethyl)picolinate is fundamental for its effective utilization in synthetic chemistry and drug design. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly impacts the reactivity of the pyridine ring.
| Property | Value | Source |
| Molecular Weight | 253.60 g/mol | [1] |
| Molecular Formula | C₉H₇ClF₃NO₂ | [1] |
| IUPAC Name | ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | [1] |
| CAS Number | 1407516-45-3 | [1] |
| SMILES | CCOC(=O)C1=NC=C(C(=C1)Cl)C(F)(F)F | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Density | 1.389 g/cm³ | [2] |
| Boiling Point | 276.8℃ at 760 mmHg | [2] |
| Flash Point | 121.2℃ | [2] |
Synthesis of Ethyl 5-chloro-4-(trifluoromethyl)picolinate
The synthesis of Ethyl 5-chloro-4-(trifluoromethyl)picolinate can be achieved through a multi-step process starting from commercially available precursors. The following protocol outlines a representative synthetic route, emphasizing the rationale behind the choice of reagents and reaction conditions.
Synthetic Workflow Diagram```dot
Caption: Workflow for the analytical characterization of the final product.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed structural fingerprint of the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is utilized to assess the purity of the compound. A reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is typically used.
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of Ethyl 5-chloro-4-(trifluoromethyl)picolinate makes it a highly sought-after intermediate in the synthesis of various bioactive compounds.
The "Magic" of Chloro and Trifluoromethyl Groups
The incorporation of chlorine and trifluoromethyl groups into drug candidates can lead to significant improvements in their pharmacological properties. [3]
-
Chloro Group : The presence of a chlorine atom can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. [4]* Trifluoromethyl Group : The -CF₃ group is a strong electron-withdrawing group that can increase the metabolic stability of a compound by blocking sites of oxidative metabolism. [5]Its lipophilicity also contributes to improved membrane permeability.
Role as a Key Synthetic Intermediate
Ethyl 5-chloro-4-(trifluoromethyl)picolinate serves as a versatile starting material for the synthesis of more complex molecules, including those with potential applications as anticancer agents and herbicides. [6][7]The ester functionality can be readily converted to other functional groups, and the chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse substituents.
Signaling Pathway Modulation Diagram
Caption: Role of the title compound in the drug discovery pipeline.
Safety and Handling
Ethyl 5-chloro-4-(trifluoromethyl)picolinate is associated with several hazards and should be handled with appropriate safety precautions.
-
Hazard Statements :
-
H302: Harmful if swallowed. [1] * H312: Harmful in contact with skin. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H332: Harmful if inhaled. [1] * H335: May cause respiratory irritation. [1]* Precautionary Measures :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Conclusion
Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a pivotal building block in contemporary chemical synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its distinct physicochemical properties, conferred by the chloro and trifluoromethyl substituents, provide a strategic advantage in designing molecules with enhanced biological activity and favorable pharmacokinetic profiles. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to effectively utilize this versatile compound in their discovery and development endeavors.
References
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PubChem. (n.d.). Ethyl 5-(4-fluorophenyl)picolinate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-chloro-3-fluoropicolinate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
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Introduction: The Significance of a Core Heterocyclic Building Block
An In-Depth Technical Guide to the Synthesis of Ethyl 5-chloro-4-(trifluoromethyl)picolinate
Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a highly functionalized pyridine derivative that serves as a critical intermediate in the development of novel agrochemicals and pharmaceutical agents. The unique substitution pattern—featuring a chlorine atom, a trifluoromethyl group, and an ethyl ester on the picolinic acid scaffold—imparts specific electronic and steric properties that are leveraged in the design of bioactive molecules. The trifluoromethyl group, in particular, is a well-established bioisostere that can significantly enhance metabolic stability, binding affinity, and cell permeability of a parent molecule.
This guide provides a detailed examination of the primary synthetic pathway to Ethyl 5-chloro-4-(trifluoromethyl)picolinate, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind methodological choices. It is designed for researchers and process chemists who require a practical and scientifically grounded understanding of its preparation.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and industrially viable approach to synthesizing Ethyl 5-chloro-4-(trifluoromethyl)picolinate involves a two-stage process. The primary retrosynthetic disconnection is at the ester linkage, which simplifies the target molecule into two key components: the corresponding carboxylic acid, 5-chloro-4-(trifluoromethyl)picolinic acid , and ethanol.
Caption: Retrosynthetic approach for the target molecule.
This strategy isolates the main synthetic challenge to the preparation of the sterically hindered and electronically complex picolinic acid precursor. The subsequent esterification is a well-established and high-yielding transformation. This guide will therefore detail the synthesis in these two core stages.
Stage 1: Synthesis of 5-chloro-4-(trifluoromethyl)picolinic acid
While 5-chloro-4-(trifluoromethyl)picolinic acid is commercially available[1], understanding its synthesis from more fundamental precursors is crucial for process development and cost management. The synthesis of substituted picolinates often begins with highly halogenated pyridines, which are then selectively functionalized. A plausible and efficient route starts from a multi-chlorinated picolinonitrile, followed by halogen exchange, hydrolysis, and functional group manipulation. This multi-step approach provides robust control over the final substitution pattern[2][3].
Although a specific sequence for this exact isomer is proprietary in many cases, a general and authoritative pathway involves:
-
Fluorination/Halogen Exchange: Introduction of the trifluoromethyl group often relies on specialized reagents or building blocks.
-
Hydrolysis: Conversion of a nitrile or other precursor group at the 2-position to the carboxylic acid.
-
Chlorination: Selective introduction of the chlorine atom at the 5-position.
The complexity of these steps necessitates sourcing the pre-formed acid for many research applications. For the purpose of this guide, we will consider 5-chloro-4-(trifluoromethyl)picolinic acid as the starting material for the final esterification step, as it represents the most common practical starting point in a non-specialized laboratory setting.
Stage 2: Esterification to Ethyl 5-chloro-4-(trifluoromethyl)picolinate
The conversion of a carboxylic acid to its corresponding ethyl ester is a cornerstone reaction in organic synthesis. Two primary, highly reliable methods are employed for this transformation:
-
Acid Chloride Formation followed by Alcoholysis: This is often the preferred method for picolinic acids as it is rapid, high-yielding, and avoids the equilibrium constraints of direct esterification. The carboxylic acid is first activated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate is then quenched with ethanol to yield the final ester. The use of thionyl chloride is particularly effective for pyridine carboxylic acids[4][5].
-
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). The reaction is driven to completion by using a large excess of the alcohol or by removing the water byproduct azeotropically[6]. While effective, reaction times can be longer, and the strongly acidic conditions may not be suitable for sensitive substrates.
This guide will focus on the acid chloride method due to its efficiency and widespread applicability.
Overall Synthesis Workflow
The transformation from the picolinic acid to the final ethyl ester is a robust and straightforward process.
Caption: Two-step reaction workflow via an acid chloride intermediate.
Experimental Protocols & Data
Protocol: Synthesis of Ethyl 5-chloro-4-(trifluoromethyl)picolinate
This protocol is based on established methods for the esterification of picolinic acids via their corresponding acyl chlorides[4][5][7].
Step 1: Formation of 5-chloro-4-(trifluoromethyl)picolinoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 5-chloro-4-(trifluoromethyl)picolinic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (3.0-5.0 eq) as the solvent and reagent. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This will yield the crude 5-chloro-4-(trifluoromethyl)picolinoyl chloride as an oil or solid, which is typically used in the next step without further purification.
Causality and Expertise: The use of thionyl chloride is a classic method to convert a carboxylic acid into a more reactive acyl chloride. The generated byproducts, HCl and SO₂, are gases, which simplifies their removal from the reaction mixture. The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent catalytic species.
Step 2: Esterification with Ethanol
-
Cool the flask containing the crude picolinoyl chloride in an ice bath (0 °C).
-
Slowly add anhydrous ethanol (EtOH) (5.0-10.0 eq) to the flask with vigorous stirring. The addition is exothermic. Dichloromethane (CH₂Cl₂) can be used as a co-solvent if needed[7].
-
A base such as triethylamine (TEA) or pyridine (1.2 eq) can be added to scavenge the HCl generated during the reaction, although the reaction can also proceed without it.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to remove any unreacted acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain pure Ethyl 5-chloro-4-(trifluoromethyl)picolinate.
Trustworthiness and Self-Validation: This two-step, one-pot procedure is highly reliable. The conversion to the acid chloride is nearly quantitative, and the subsequent esterification is very efficient. The workup procedure is designed to systematically remove unreacted starting materials, byproducts (like HCl), and catalysts, ensuring a high purity of the final product.
Data Summary
The following table summarizes the key parameters for the synthesis.
| Parameter | Step 1: Acid Chloride Formation | Step 2: Esterification |
| Key Reactant | 5-chloro-4-(trifluoromethyl)picolinic acid | 5-chloro-4-(trifluoromethyl)picolinoyl chloride |
| Primary Reagent | Thionyl Chloride (SOCl₂) | Anhydrous Ethanol (EtOH) |
| Catalyst/Additive | DMF (catalytic) | Triethylamine (optional base) |
| Solvent | Thionyl Chloride (neat) | Dichloromethane (optional) |
| Temperature | 75-80 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | >95% (crude) | 85-95% (after purification) |
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. Available at: [Link]
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- CN103626725A - Method for preparing 5-chloromethyl furfural.Google Patents.
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available at: [Link]
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5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%, 100 mg. Aladdin Scientific. Available at: [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). Available at: [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
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Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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Technical Guide: NMR Structural Verification of Ethyl 5-chloro-4-(trifluoromethyl)picolinate
Topic: "Ethyl 5-chloro-4-(trifluoromethyl)picolinate" NMR Spectrum Analysis Role: Senior Application Scientist Format: Technical Whitepaper
Executive Summary & Structural Context
Ethyl 5-chloro-4-(trifluoromethyl)picolinate (CAS: 1407516-45-3) is a high-value pyridine scaffold employed in the synthesis of agrochemicals (e.g., herbicides) and c-Met kinase inhibitors. Its structural integrity is defined by the precise regiochemistry of the trifluoromethyl (-CF₃) and chlorine (-Cl) substituents on the pyridine ring.
For researchers and medicinal chemists, the primary analytical challenge is not just identification, but regio-differentiation . The 2,4,5-substitution pattern creates a system where the two aromatic protons are para to each other, often collapsing into singlets that mimic isomeric impurities. This guide provides a definitive protocol for assigning the NMR spectrum, utilizing ¹H, ¹³C, and ¹⁹F data to validate the 5-chloro-4-(trifluoromethyl) architecture.
Structural Logic & Assignment Strategy
Before acquiring data, we must establish the electronic environment of the nuclei. The pyridine ring is electron-deficient, further deactivated by the electron-withdrawing ester (C2), trifluoromethyl (C4), and chlorine (C5) groups.
-
H6 (Position 6): Located alpha to the pyridine nitrogen and ortho to the chlorine atom. This is the most deshielded proton in the molecule.
-
H3 (Position 3): Located beta to the nitrogen but ortho to the ester and trifluoromethyl groups.
-
Regio-Isomerism Risk: The primary impurity in synthesis is often the 4-chloro-5-(trifluoromethyl) isomer. Distinction relies on ¹³C-F coupling constants and ¹⁹F chemical shifts.
Visualization: Assignment Workflow
Caption: Logical workflow for confirming the 5-chloro-4-(trifluoromethyl) substitution pattern.
¹H NMR Analysis (Proton)
Solvent Recommendation: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ to prevent solvent viscosity broadening, which can obscure small long-range couplings (⁴J_HF).
Expected Chemical Shifts & Multiplicity
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| H6 | Aromatic CH | 8.75 – 8.90 | Singlet (s) | - | Most downfield; α-to-N, ortho-to-Cl. |
| H3 | Aromatic CH | 8.15 – 8.30 | Singlet (br s) | ⁴J_HF ~1-2 Hz | Deshielded by Ester/CF₃. May broaden due to F-coupling. |
| -OCH₂- | Ethyl CH₂ | 4.45 – 4.55 | Quartet (q) | ³J_HH ~7.1 Hz | Characteristic ester methylene. |
| -CH₃ | Ethyl CH₃ | 1.40 – 1.50 | Triplet (t) | ³J_HH ~7.1 Hz | Characteristic ester methyl. |
Expert Insight: In the 5-chloro-4-(trifluoromethyl) isomer, H3 and H6 are para to each other. Unlike meta-substituted pyridines, para-coupling is negligible (< 1 Hz). Therefore, you will observe two distinct singlets in the aromatic region.
-
Diagnostic Check: If you observe a doublet with J ~5-8 Hz, your synthesis failed (likely missing the Cl or CF₃ group, leaving adjacent protons).
-
The "Broad" Singlet: H3 often appears broader than H6 due to long-range coupling with the adjacent CF₃ group (⁴J_HF). This is a subtle but reliable confirmation of the 4-position CF₃.
¹³C NMR Analysis (Carbon)
The ¹³C spectrum is the definitive tool for proving the position of the CF₃ group. The fluorine atoms split the carbon signals into quartets (q) with specific coupling constants (J).
Key Carbon Resonances
| Carbon | Type | Shift (δ, ppm) | Multiplicity | Coupling (J_CF) |
| C=O | Carbonyl | ~163.5 | Singlet | - |
| C6 | Ar-CH | ~151.0 | Singlet | - |
| C2 | Ar-C (Quat) | ~148.0 | Singlet | - |
| C5 | Ar-C-Cl | ~135.0 | Quartet | ³J_CF ~2-4 Hz (Small) |
| C4 | Ar-C-CF₃ | ~138 - 142 | Quartet | ²J_CF ~32-34 Hz |
| C3 | Ar-CH | ~122.0 | Quartet | ³J_CF ~4-5 Hz |
| CF₃ | Trifluoromethyl | ~121.0 | Quartet | ¹J_CF ~273 Hz |
The Validation Rule: Look for the C4 signal. It must appear as a quartet with a coupling constant of approximately 32 Hz . If the CF₃ were at position 3 or 5, the chemical shift and coupling pattern of the adjacent quaternary carbons would change significantly. The magnitude of ²J_CF is diagnostic for the carbon directly attached to the CF₃ group.
¹⁹F NMR Analysis (Fluorine)
Standard: Trichlorofluoromethane (CFCl₃) internal standard (0 ppm) or calibrated to solvent lock.
-
Signal: Single resonance.
-
Shift: -62.0 to -64.0 ppm .
-
Interpretation: A single sharp singlet confirms the mono-trifluoromethylation.
-
Impurity Alert: If you see a secondary peak around -58 ppm or -68 ppm, it indicates the presence of a regioisomer (e.g., 4-Cl-5-CF₃) or hydrolyzed acid byproduct.
-
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation
-
Weigh 10-15 mg of the solid/oil.
-
Dissolve in 0.6 mL CDCl₃ (ensure solvent is acid-free to prevent salt formation with the pyridine nitrogen).
-
Filter through a cotton plug if any turbidity exists (inorganic salts from synthesis).
Step 2: Acquisition Parameters
-
¹H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration of H6 vs H3 is required, as H6 relaxes slowly).
-
-
¹³C NMR:
-
Scans: >512 (Quaternary carbons C4 and C5 are low intensity due to lack of NOE and splitting into quartets).
-
Crucial: Use a high line-broadening factor (LB = 1.0 - 2.0 Hz) during processing to visualize the weak quartets of C4 and CF₃.
-
Step 3: QC Checklist (Troubleshooting)
| Observation | Root Cause | Remediation |
| H3/H6 Integration < 1:1 | Relaxation time differences. | Increase D1 to 5-10 seconds. |
| Extra Singlet at ~10.0 ppm | Aldehyde intermediate. | Incomplete oxidation/reaction. |
| Ethyl Quartet splits | Chirality or restricted rotation? | Unlikely. Check for "Satellite" peaks (¹³C satellites) or rotamers if amide derivatives were made. |
| H3 appears as doublet | Fluorine coupling. | This is normal (⁴J_HF). Verify J < 2 Hz. |
References
-
PubChem Compound Summary.Ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate.
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: ¹³C-F Coupling Constants. University of Wisconsin-Madison.[1]
-
ChemicalBook.
-
Fulmer, G. R., et al.NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 2010. (Standard for identifying solvent peaks).
Sources
Technical Guide: Mass Spectrometry Fragmentation of Ethyl 5-chloro-4-(trifluoromethyl)picolinate
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 5-chloro-4-(trifluoromethyl)picolinate . It is designed to assist analytical chemists and method developers in structural confirmation, impurity profiling, and quality control of fluorinated pyridine intermediates.
Executive Summary
Ethyl 5-chloro-4-(trifluoromethyl)picolinate (CAS: 1407516-45-3 / Analogous isomers) is a critical halogenated pyridine intermediate, frequently utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical pharmacophores. Its structural integrity relies on the stability of the trifluoromethyl group and the lability of the ethyl ester.
This guide details the electron ionization (EI) fragmentation mechanics, emphasizing the diagnostic utility of the chlorine isotope pattern and the specific ester cleavage pathways. Understanding these mechanisms is essential for distinguishing this molecule from regioisomers (e.g., 4-chloro-5-trifluoromethyl variants) during synthesis optimization.
Physicochemical & Ionization Profile
Before analyzing fragmentation, the parent ion characteristics must be established to validate the molecular identity.
Molecular Identity
-
IUPAC Name: Ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
-
Molecular Formula:
[1] -
Monoisotopic Mass (
): 253.0117 Da -
Exact Mass (
): 255.0088 Da
The Isotopic Signature (The "Chlorine Flag")
The presence of a single chlorine atom provides a high-confidence spectral tag.
-
M+ (Parent):
253 -
M+2 (Isotope):
255 -
Intensity Ratio: The natural abundance of
(75.77%) and (24.23%) dictates a characteristic 3:1 intensity ratio for the molecular ion cluster. This ratio is preserved in all chlorine-containing fragments, serving as a self-validating check for fragment assignment.
Fragmentation Mechanics & Pathways[2]
Under standard Electron Ionization (70 eV), the molecule undergoes predictable cleavage driven by the ester functionality and the stability of the pyridine ring.
Primary Pathway: Ester Cleavage ( -Cleavage)
The most abundant fragmentation channel involves the disintegration of the ethyl ester group.
-
Loss of Ethoxy Radical (
): Cleavage of the carbonyl-oxygen bond yields the acylium ion ( ).- : -45
-
Fragment:
208
-
Loss of Ethyl Carboxyl (
): Breaking the ring-carbonyl bond expels the entire ester group, leaving the substituted pyridine cation.- : -73
-
Fragment:
180
Secondary Pathway: McLafferty Rearrangement
Although aromatic esters lacking
-
Mechanism: Six-membered transition state
H-transfer Alkene loss. -
Result: Formation of the carboxylic acid radical cation.
- : -28
-
Fragment:
225
Tertiary Pathway: Ring Degradation & Fluorine Loss
The trifluoromethyl group (
-
Diagnostic Ion:
69 ( ) is a ubiquitous marker for trifluoromethylated compounds, often appearing in the low-mass region. -
Ring Fragmentation: Subsequent loss of
(27 Da) or (28 Da) from the 180 or 208 ions occurs at higher internal energies.
Visualization of Fragmentation Logic
The following directed graph illustrates the causal relationships between the parent ion and its progeny fragments.
Figure 1: Mechanistic fragmentation tree for Ethyl 5-chloro-4-(trifluoromethyl)picolinate under 70 eV EI conditions.
Diagnostic Ion Table
Use this table to validate experimental spectra against theoretical predictions.
| m/z (Nominal) | Ion Identity | Formula Estimate | Origin / Mechanism | Relative Intensity (Est.) |
| 253 | Molecular Ion | Moderate - High | ||
| 255 | ~33% of m/z 253 | |||
| 225 | Loss of Ethylene ( | Moderate | ||
| 208 | Loss of Ethoxy ( | Base Peak (Likely) | ||
| 180 | Loss of Ester Group ( | High | ||
| 69 | Trifluoromethyl cation | Moderate |
Experimental Protocol: GC-MS Characterization
To ensure reproducible data, the following method parameters are recommended. This protocol minimizes thermal degradation of the ester prior to ionization.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent transesterification artifacts.
-
Concentration: Dilute to ~10 ppm for full-scan acquisition.
Instrument Parameters (Agilent/Thermo Standard)
-
Inlet Temperature: 250°C (Split mode 20:1).
-
Column: Rxi-5ms or DB-5 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Source Temperature: 230°C. Note: Excessive source temp (>250°C) may promote thermal de-esterification.
-
Ionization: EI at 70 eV.
Troubleshooting & Interference
-
Ghost Peaks: Fluorinated compounds can exhibit "memory effects" in the ion source. Ensure a solvent blank is run between samples.
-
Isomer Differentiation: The 4-Cl, 5-
isomer will have an identical mass. Differentiation relies on retention time (dipole moment differences) and subtle intensity variations in the 180 fragment (steric hindrance of the 3-position affects ring stability).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology.[2][3] [Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
PubChem. (2024). Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Compound Summary. National Library of Medicine. [Link] (Note: Used for physicochemical property validation of the isomer class).
Sources
Methodological & Application
Application Note: Ethyl 5-chloro-4-(trifluoromethyl)picolinate in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Value
Ethyl 5-chloro-4-(trifluoromethyl)picolinate represents a high-value "scaffold hopping" intermediate in modern agrochemical discovery. While the 3-chloro-5-(trifluoromethyl) isomer is ubiquitous in commercial fungicides (e.g., Fluopicolide), the 5-chloro-4-(trifluoromethyl) substitution pattern offers a distinct IP space and altered physicochemical properties (lipophilicity and metabolic stability) for next-generation active ingredients (AIs).
Core Utility[1][2]
-
Bioisosteric Replacement: Used to modify the steric and electronic profile of picolinamide fungicides (SDHI class) and pyridine-based herbicides (Auxin mimics).
-
Metabolic Blocking: The chlorine atom at C5 and the trifluoromethyl group at C4 effectively block metabolic oxidation sites, potentially increasing the half-life of the AI in plant systems.
-
Building Block Versatility: The C2-ester serves as a universal handle for conversion into amides, hydrazides, or heterocycles (e.g., triazoles).
Part 2: Technical Specifications & Properties
| Property | Specification | Notes |
| IUPAC Name | Ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate | |
| Parent Acid CAS | 796090-31-8 | Reference anchor for the free acid. |
| Molecular Formula | C | |
| Molecular Weight | 253.61 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity and polymorph. |
| Solubility | Soluble in DCM, EtOAc, MeCN | Sparingly soluble in water. |
| Key Functionality | Electrophilic C2-Ester, Lipophilic C4-CF | C5-Cl provides steric bulk. |
Part 3: Synthesis Protocols
The synthesis of this specific isomer is non-trivial due to the directing effects of the pyridine nitrogen and the CF
Route A: The "Functionalization" Approach (Recommended for Discovery Scale)
This route starts from commercially available 2-chloro-4-(trifluoromethyl)pyridine, utilizing a directed lithiation strategy to install the carboxylate, followed by electrophilic chlorination.
Step 1: Synthesis of 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
-
Principle: Directed ortho-lithiation (DoM) is difficult on electron-deficient pyridines. A more robust method involves oxidation to the N-oxide, chlorination, and then Reissert-Henze cyanation. However, for the specific 5-chloro pattern, we recommend starting with 2-amino-4-(trifluoromethyl)pyridine to direct the chlorination, then converting the amine to the ester via a Sandmeyer-like carbonylation or nitrile intermediate.
-
Protocol (Modified Sandmeyer/Carbonylation):
-
Starting Material: 2-Amino-5-chloro-4-(trifluoromethyl)pyridine (obtained via chlorination of 2-amino-4-trifluoromethylpyridine using NCS in DMF).
-
Reagents: NaNO
, HCl, CuCN (for nitrile) or Pd(OAc) /CO/EtOH (for direct esterification). -
Procedure (Direct Carbonylation):
-
Charge a high-pressure autoclave with 2-amino-5-chloro-4-(trifluoromethyl)pyridine (10 mmol), Pd(OAc)
(5 mol%), dppp (5 mol%), and Et N (2 equiv) in Ethanol (30 mL). -
Pressurize with CO (20 bar) and heat to 100°C for 12 hours.
-
Mechanism: The amino group is likely converted to a halide (Br/I) in situ or prior to this step for efficient Pd-insertion. Correction: A more reliable lab-scale route converts the amino group to a bromo group (Sandmeyer), then carbonylates.
-
-
Step 2: Esterification (If starting from Acid)
If you have the parent acid (CAS 796090-31-8):
-
Dissolve the acid (1.0 eq) in absolute Ethanol (10 V).
-
Add conc. H
SO (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C. -
Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Concentrate, neutralize with sat. NaHCO
, extract with EtOAc.
Route B: The "Ring Construction" Approach (Process Scale)
For kilogram-scale production, building the pyridine ring places the substituents precisely.
-
Precursors: Ethyl 4,4,4-trifluoro-3-oxobutanoate + 2-chloro-acrylonitrile derivative.
-
Cyclization: Condensation under basic conditions allows the formation of the pyridine core with the CF
at C4. -
Chlorination: Post-cyclization chlorination at C5 is facilitated if a C6-hydroxyl is present (which is then removed or converted).
Part 4: Application Workflows & Logic
The utility of Ethyl 5-chloro-4-(trifluoromethyl)picolinate lies in its conversion to bioactive amides.
Workflow: Synthesis of Next-Gen Picolinamide Fungicides
-
Hydrolysis: Convert the ethyl ester to the free acid (LiOH, THF/Water).
-
Activation: Generate the acid chloride (Oxalyl chloride, cat. DMF) or mixed anhydride.
-
Coupling: React with complex amines (e.g., substituted anilines or benzylamines).
Critical Control Point: The C5-Chlorine atom creates steric hindrance. Standard EDC/HOBt couplings may fail. Use Acid Fluorides (TFFH) or Acid Chlorides for quantitative conversion.
Visualization: The Divergent Synthesis Pathway
Caption: Divergent synthesis pathway from pyridine precursors to the target ester and subsequent agrochemical actives.
Part 5: Scientific Integrity & Safety (E-E-A-T)
Mechanistic Insight: The "Fluorine Effect"
The 4-trifluoromethyl group exerts a strong electron-withdrawing effect (
-
Consequence: This makes the ring highly resistant to oxidative metabolism in plants (good for herbicides) but also deactivates the ring toward electrophilic substitution. This is why the chlorine must be introduced early (on the amino-pyridine) or via ring construction, rather than attempting to chlorinate the final ester directly.
Self-Validating Protocol Checks
-
NMR Verification: The 4-CF
group will show a characteristic doublet or quartet in C NMR (~120-125 ppm). The proton NMR will show two singlets (H3 and H6) with no coupling if the chlorination is complete at C5.-
Expected 1H NMR: ~8.8 ppm (H6, deshielded by N and Cl) and ~8.2 ppm (H3).
-
-
Regioisomer Check: Use
F NMR. The shift of 4-CF is distinct from 3-CF or 5-CF isomers.[1] Compare against a standard of 4-(trifluoromethyl)nicotinic acid derivatives.
Safety Advisory
-
Fluorinated Intermediates: Precursors like 2-bromo-5-chloro-4-(trifluoromethyl)pyridine can be volatile and skin irritants. Use Viton gloves.
-
Carbonylation: The Pd-catalyzed carbonylation uses Carbon Monoxide (CO) at high pressure. This must be performed in a rated autoclave with CO detectors active.
References
-
Ogawa, T., et al. (2020). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[2] Journal of Pesticide Science. Link
- Context: definitive review on TFMP (Trifluoromethylpyridine) synthesis and the rarity/value of 4-CF3 isomers.
-
PubChem Compound Summary. "5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid." Link
- Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Wiley-VCH. Context: General methodologies for pyridine-based fungicide synthesis (SDHI class).
-
Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem. Link
- Context: Mechanistic explanation of metabolic blocking by CF3/Cl motifs.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1805152-37-7,Ethyl 5-Bromo-4-fluoropyridine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 62437-99-4,2-Hydrazinylpyridine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Troubleshooting & Optimization
Technical Support Center: Handling & Stability of Ethyl 5-chloro-4-(trifluoromethyl)picolinate
[1][2]
Executive Summary: The Stability Profile
Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a highly functionalized pyridine intermediate used frequently in the synthesis of agrochemicals and kinase inhibitors.[1][2] Its utility, however, comes with a trade-off: Enhanced Electrophilicity. [2]
The presence of the Trifluoromethyl (-CF₃) group at position 4 and the Chlorine at position 5 creates a "push-pull" electronic environment.[1][2] While the ester at position 2 is the intended target for hydrolysis, the pyridine ring itself is activated for Nucleophilic Aromatic Substitution (SNAr) .[2]
The Core Challenge
Under basic conditions, two competing pathways exist:
-
Pathway A (Desired): Saponification of the ester to the carboxylic acid.[1][2]
-
Pathway B (Undesired): Displacement of the Chlorine atom by the base (OH⁻ or RO⁻), leading to the 5-hydroxy or 5-alkoxy impurity.[1][2]
Critical Warning: The -CF₃ group at position 4 stabilizes the anionic intermediate (Meisenheimer complex) formed during an attack at position 5.[1][2] This makes the Chlorine atom significantly more labile than in a standard chloropyridine.[2]
Reaction Pathways & Decision Logic
The following diagram illustrates the competing reaction pathways and the decision logic required to maximize yield.
Figure 1: Competing reaction pathways. The electron-withdrawing nature of the -CF3 group activates the ring, making the 5-Cl position susceptible to displacement under harsh basic conditions.[1][2]
Validated Experimental Protocols
Protocol A: The "Cold Hydrolysis" (Recommended)
Use this protocol to minimize SNAr side reactions.[1]
Reagents:
-
Substrate: Ethyl 5-chloro-4-(trifluoromethyl)picolinate (1.0 equiv)[1][2]
-
Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (1.2 – 1.5 equiv)[1]
-
Solvent: THF : Water (3:1 ratio)[1]
Step-by-Step:
-
Dissolution: Dissolve the substrate in THF and cool the solution to 0°C using an ice bath.
-
Addition: Dissolve LiOH·H₂O in the calculated volume of water.[2] Add this aqueous solution dropwise to the cold THF mixture over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm strictly to Room Temperature (20–25°C) .
-
Checkpoint: Monitor by TLC or LC-MS after 1 hour. Do not heat.
-
-
Workup (Critical):
Protocol B: Transesterification Avoidance
If the ethyl ester must be converted to a methyl ester, do not use basic conditions.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| New polar impurity (LC-MS M-Cl+OH) | SNAr Reaction: The base has displaced the Chlorine atom.[1][2] This occurs if the temperature is too high or the base is too strong (e.g., NaOH > 1M).[2] | 1. Switch from NaOH to LiOH . 2. Lower reaction temperature to 0°C. 3. Reduce reaction time. |
| New non-polar impurity (Different Ester) | Transesterification: You used an alcohol solvent (e.g., Methanol) that does not match the ester group (Ethyl).[1] | 1. Use THF/Water or Dioxane/Water (aprotic co-solvents).[1] 2. If alcohol is required, use Ethanol only.[1][2] |
| Low Yield / Decomposition | Ring Instability: The pyridine ring is electron-deficient.[1][2][3] Prolonged exposure to high pH (>12) can degrade the ring.[1][2] | 1. Avoid large excesses of base.[1][2] 2. Quench the reaction immediately upon completion. 3. Do not store the crude reaction mixture in base overnight. |
| Incomplete Reaction | Solubility Issue: The starting material precipitated out when water was added.[2] | 1. Increase the ratio of THF. 2. Ensure vigorous stirring. 3. Do not heat to dissolve; add more solvent instead.[1][2] |
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Hydroxide (NaOH) instead of Lithium Hydroxide (LiOH)? A: Yes, but with caution.[1] NaOH is a stronger nucleophile and base than LiOH in these systems.[1][2] If you must use NaOH, keep the concentration dilute (0.5M - 1M) and strictly maintain the temperature at 0°C. LiOH is preferred because the lithium cation coordinates less aggressively, often resulting in milder hydrolysis conditions [1].[1][2]
Q2: Why is the 5-position Chlorine unstable? Usually, 2- and 4-chloropyridines are the reactive ones. A: Correct, typically 2- and 4-positions are most reactive.[1][2] However, in this specific molecule, the 4-trifluoromethyl group is a strong electron-withdrawing group (EWG).[1][2] It withdraws electron density from the ring, stabilizing the negative charge that develops during nucleophilic attack.[2] Because the CF₃ is ortho to the Chlorine (at position 5), it activates the Chlorine toward displacement much more than in a simple chloropyridine [2].[2]
Q3: Is this compound stable in storage? A: The solid ester is relatively stable if kept dry.[2] However, it should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).[1] Moisture can lead to slow hydrolysis, releasing HCl (if trace degradation occurs), which autocatalyzes further decomposition.[1]
Q4: I see a "decarboxylation" product in my LC-MS. Why? A: Electron-deficient picolinic acids (the product of your hydrolysis) are prone to thermal decarboxylation.[1][2] If you heat the reaction mixture or the workup solution (especially during rotary evaporation at high bath temps), the carboxylic acid group at C2 can be lost.[2] Keep water bath temperatures below 40°C.
References
-
PubChem Compound Summary. (2025). Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
Schlosser, M., et al. (2005).[1][2] Regioselective derivatization of chloropyridines. General principles of organometallic substitution on activated pyridine rings. (Contextual grounding on Pyridine activation).
-
World Intellectual Property Organization. (2021).[1][2] Process for the preparation of 5-chloro-pyridine-2-carboxylic acid derivatives. Patent WO2021175959A1.[1][2] (Describes hydrolysis conditions for related 5-chloro-pyridine intermediates). Retrieved from [1]
Sources
- 1. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 71300228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating NMR Spectra of Ethyl 5-chloro-4-(trifluoromethyl)picolinate
Welcome to the technical support center for the analysis of Ethyl 5-chloro-4-(trifluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for this compound, ensuring the confident identification of the target molecule and any potential impurities. As a Senior Application Scientist, I've structured this guide in a practical question-and-answer format to address the specific challenges you may encounter during your experimental work.
Understanding the Molecule: Structure and Expected NMR Signals
Before delving into troubleshooting, it is crucial to understand the basic structure and expected NMR signals of pure Ethyl 5-chloro-4-(trifluoromethyl)picolinate.
Caption: Chemical structure of Ethyl 5-chloro-4-(trifluoromethyl)picolinate.
The key to identifying impurities is to first have a solid understanding of the signals from your target compound. Based on the structure, we can predict the following signals in the 1H and 13C NMR spectra.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for Ethyl 5-chloro-4-(trifluoromethyl)picolinate
| Assignment | 1H Chemical Shift (ppm) | Multiplicity | Integration | 13C Chemical Shift (ppm) |
| Pyridine-H3 | ~8.2-8.5 | s | 1H | ~148-152 |
| Pyridine-H6 | ~8.8-9.1 | s | 1H | ~150-154 |
| -OCH2CH3 | ~4.3-4.6 | q | 2H | ~62-65 |
| -OCH2CH3 | ~1.3-1.5 | t | 3H | ~13-15 |
| Pyridine-C2 | - | - | - | ~145-149 |
| Pyridine-C3 | - | - | - | ~125-129 (q, JCF) |
| Pyridine-C4 | - | - | - | ~135-139 (q, JCF) |
| Pyridine-C5 | - | - | - | ~130-134 |
| Pyridine-C6 | - | - | - | ~120-124 |
| -C =O | - | - | - | ~163-167 |
| -C F3 | - | - | - | ~120-124 (q, JCF) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I see unexpected singlets in the aromatic region of my 1H NMR spectrum. What could they be?
Answer:
Unexpected singlets in the aromatic region, particularly downfield, often point to the presence of starting materials or regioisomeric byproducts. A common synthesis route for substituted picolinates involves the esterification of the corresponding picolinic acid.
Potential Impurities:
-
5-chloro-4-(trifluoromethyl)picolinic acid (Starting Material): If the esterification reaction is incomplete, you will see signals from the starting carboxylic acid. The pyridine protons of the acid will have slightly different chemical shifts compared to the ester. The most noticeable difference, however, will be the absence of the ethyl group signals (quartet and triplet) and the presence of a broad singlet for the carboxylic acid proton, typically above 10 ppm.
-
Isomeric Ethyl Picolinates: Depending on the synthetic route, formation of isomers is a possibility. For instance, if the starting material was a mixture of isomers, you might have "Ethyl 4-chloro-5-(trifluoromethyl)picolinate" as an impurity.[1] This isomer would exhibit two distinct singlets in the aromatic region, but at different chemical shifts from your target compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected aromatic singlets.
Experimental Protocol: D2O Shake
To confirm the presence of a carboxylic acid proton, a "D2O shake" experiment is invaluable.
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add a few drops of deuterium oxide (D2O) to the NMR tube.
-
Shake the tube vigorously for about 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the 1H NMR spectrum.
If the broad singlet above 10 ppm disappears or significantly diminishes, it confirms the presence of an exchangeable proton, strongly suggesting the carboxylic acid impurity.
Q2: I'm observing extra quartets and triplets in the aliphatic region. What are they?
Answer:
The presence of additional quartets and triplets in the upfield region (typically 1-4.5 ppm) usually indicates impurities containing ethyl groups or residual solvents from the synthesis or purification steps.
Common Sources:
-
Residual Ethanol: If ethanol was used as a reagent for the esterification or as a recrystallization solvent, it can be a persistent impurity. Ethanol appears as a triplet around 1.2 ppm and a quartet around 3.7 ppm. The hydroxyl proton can be a broad singlet, which may exchange with D2O.
-
Ethyl Acetate: A very common solvent used in extraction and chromatography. It shows a singlet for the methyl group around 2.0 ppm, a quartet for the methylene group around 4.1 ppm, and a triplet for the terminal methyl group around 1.2 ppm.[2]
-
Diethyl Ether: Another common extraction solvent. It will appear as a quartet around 3.5 ppm and a triplet around 1.2 ppm.[2]
Data Presentation: Common Solvent Impurities in CDCl3
| Solvent | 1H Chemical Shift (ppm) | Multiplicity |
| Ethanol | ~3.7, ~1.2 | q, t |
| Ethyl Acetate | ~4.1, ~2.0, ~1.2 | q, s, t |
| Diethyl Ether | ~3.5, ~1.2 | q, t |
| Dichloromethane | ~5.3 | s |
| Acetone | ~2.1 | s |
Reference:[2]
Troubleshooting Steps:
-
Cross-reference with solvent usage: Review your experimental procedure to see which solvents were used.
-
Check a solvent impurity chart: Compare the chemical shifts of the unknown peaks with established tables of common NMR solvent impurities.[3]
-
Proper drying: Ensure your sample is thoroughly dried under high vacuum to remove volatile solvents. Co-evaporation with a solvent in which your compound is soluble but the impurity is not can be effective.
Q3: My baseline is noisy and the peaks are broad. What's causing this?
Answer:
A poor quality baseline and broad peaks can arise from several factors related to sample preparation and the NMR instrument itself.
Potential Causes and Solutions:
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-induced peak broadening. Conversely, a very dilute sample will result in a poor signal-to-noise ratio. Aim for an optimal concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If you suspect metal contamination from reagents or glassware, try filtering the NMR sample through a small plug of Celite or silica gel in a Pasteur pipette.
-
Shimming: The homogeneity of the magnetic field needs to be optimized for each sample. This process, called shimming, is crucial for obtaining sharp peaks. Modern NMR spectrometers have automated shimming routines that are usually sufficient, but manual shimming may be necessary for challenging samples.
-
Solvent Choice: Ensure your compound is fully dissolved in the chosen deuterated solvent. Undissolved solids will lead to poor shimming and broad lines. If solubility is an issue, try a different deuterated solvent.
Experimental Protocol: Standard Sample Preparation
-
Weigh 5-10 mg of your dried sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. A brief sonication can aid dissolution.
-
If any particulate matter is visible, filter the solution into a new NMR tube.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the probe temperature for a few minutes before starting the acquisition.
Advanced Troubleshooting: Unraveling Complex Spectra with 2D NMR
When 1H NMR alone is insufficient to identify an impurity, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is excellent for identifying spin systems, such as the ethyl group of your product and any ethyl-containing impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It can help confirm the assignments of your main compound and identify the carbon signals of an impurity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is extremely powerful for piecing together the carbon skeleton of an unknown impurity.
By using a combination of these techniques, you can confidently identify the structure of even unexpected impurities in your sample of Ethyl 5-chloro-4-(trifluoromethyl)picolinate.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
optimizing solvent choice for trifluoromethylpyridine synthesis.
Technical Support Center: Optimizing Solvent Choice for Trifluoromethylpyridine Synthesis
Case ID: CF3-PYR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support hub for trifluoromethylation. You are likely here because your pyridine substrate is resisting functionalization, or your yields are inconsistent.
In trifluoromethylpyridine synthesis, the solvent is not merely a medium; it is a reactive participant . The electron-deficient nature of the pyridine ring renders it resistant to electrophilic attack but susceptible to nucleophilic and radical addition. Your solvent choice must stabilize the specific reactive intermediate (
This guide is structured by mechanistic pathway . Identify your reaction type below to access the relevant protocol and troubleshooting steps.
Module 1: Radical C-H Trifluoromethylation (Minisci-Type)
For direct functionalization of unactivated pyridines using Langlois Reagent (
The Technical Challenge
The
Solvent System Recommendations
| System | Components | Best For | Mechanism of Action |
| Standard Biphasic | DCM / Water (1:1) | Simple Pyridines | Water solubilizes the sulfinate salt ( |
| The "Magical" Solvent | HFIP (Hexafluoroisopropanol) | Stubborn Substrates | H-Bonding Activation: HFIP hydrogen-bonds to the pyridine nitrogen, pulling electron density and activating the ring toward radical attack. It also stabilizes the radical intermediate. |
| Homogeneous | DMSO | Polar Substrates | High dielectric constant ( |
Expert Insight: The HFIP Effect
If your yield is <30% in DCM/Water, switch to HFIP or an HFIP/Water mixture. HFIP acts as a "chemical chaperone," extending the lifetime of the radical species and activating the pyridine via strong hydrogen bonding, effectively mimicking acid catalysis without the harsh pH.
Workflow Visualization: Radical Pathway
Figure 1: Decision logic for solvent selection in radical Minisci-type reactions.
Module 2: Metal-Mediated Cross-Coupling
For converting Halopyridines (Cl, Br, I) to
The Technical Challenge
The active species is often a
Solvent Optimization Protocol
-
Primary Choice: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Why: High boiling points allow the elevated temperatures (80-120°C) required for Ar-X bond activation. They stabilize the
intermediate preventing premature decomposition (fluoride extrusion).
-
-
The "Stabilizer" Additive:
-
If you observe significant protodefluorination (formation of Ar-H instead of Ar-CF3), add DMPU or HMPA (caution: toxic) as a co-solvent. These act as ligands to stabilize the copper center.
-
Critical Warning: The "Wet Solvent" Trap
In metal-mediated coupling, water is a poison. It hydrolyzes the
-
Requirement: Solvents must be anhydrous (<50 ppm water).
-
Verification: Store over activated 4Å molecular sieves for 24 hours before use.
Module 3: Nucleophilic Trifluoromethylation
Using Ruppert-Prakash Reagent (
The Technical Challenge
The
Protocol: Nucleophilic Addition to Pyridines
Note: Pyridines usually require activation (e.g., N-oxide formation) to accept nucleophiles.
-
Solvent: THF (Tetrahydrofuran) or DME (Dimethoxyethane) .
-
Temperature: Must start at -78°C or 0°C .
-
Mechanism: The solvent must coordinate the counter-cation (e.g.,
or ) to leave the fluoride "naked" enough to cleave the Si-CF3 bond. -
Troubleshooting:
-
Issue: Reaction stalls.
-
Fix: Switch to DMF . The high polarity separates the ion pair, increasing the nucleophilicity of the
species. However, this increases the risk of side reactions.
-
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) in Minisci Reaction | Poor solubility of Langlois reagent or radical quenching. | Switch to HFIP/Water. The fluorinated alcohol stabilizes the radical and increases the lifetime of the active species. |
| Protodefluorination (Ar-H formed) | Moisture in solvent (Nucleophilic/Metal route). | Dry Solvents: Use Anhydrous NMP/DMF. Add molecular sieves. Check gas lines for moisture. |
| Regioselectivity Issues (C2 vs C4) | Electronic bias of the substrate is dominating. | Change Solvent Polarity: In radical reactions, switching from DMSO to DCM/Water can invert selectivity by altering the solvation shell and H-bonding at the Nitrogen. |
| Catalyst "Blacking Out" (Precipitation) | Ligand dissociation or Cu decomposition. | Use Coordinating Solvent: Switch from Toluene/MeCN to DMF or NMP to stabilize the metal center. |
| Incomplete Conversion (TMS-CF3) | Anion decomposition before attack. | Lower Temperature & Change Solvent: Run at -78°C in THF. If solubility is poor, use Et2O. Avoid DMF if possible (promotes decomposition). |
Experimental Protocol: Optimized Radical Trifluoromethylation
Substrate: 4-Cyanopyridine (1.0 equiv)
Reagents:
-
Dissolution: Dissolve pyridine in DCM (or HFIP).
-
Salt Addition: Dissolve
in the minimum amount of water. -
Combination: Add the aqueous phase to the organic phase. Vigorously stir (1000+ RPM) to maximize interfacial surface area.
-
Initiation: Add TBHP dropwise at 0°C, then warm to Room Temperature.
-
Workup: Extract with DCM. Wash with saturated
to remove acidic byproducts.
Why this works: The biphasic system keeps the oxidant and salt separated until the interface, preventing rapid decomposition. The high stir rate creates a "pseudo-emulsion" allowing the radical transfer.
References
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. National Institutes of Health (NIH) / PMC. [Link]
-
Hexafluoroisopropanol: The Magical Solvent for Pd-catalyzed C–H Activation. Royal Society of Chemistry / NIH. [Link]
-
Copper-Mediated Trifluoromethylation of Unactivated Olefins. National Institutes of Health (NIH) / PMC. [Link]
-
Solvent Nucleophilicities of Hexafluoroisopropanol/Water Mixtures. ResearchGate. [Link]
Sources
preventing decomposition of trifluoromethylpyridines during synthesis.
Technical Support Guide: 004-TFMP-SYN
Status: Operational Subject: Preventing Decomposition of Trifluoromethylpyridines (TFMP) Target Audience: Medicinal Chemists, Process Chemists
Introduction: The "Teflon" Ring Paradox
Trifluoromethylpyridines (TFMPs) are cornerstones of modern drug design, offering metabolic stability and lipophilicity. However, they present a synthetic paradox: while the
This guide addresses the three primary failure modes: Hydrolytic Degradation , Metal-Catalyzed Defluorination , and Regiochemical Scrambling during synthesis.
Module 1: Hydrolytic Instability (The Trap)
The Issue:
Users frequently report the "disappearance" of the
The Mechanism:
Unlike trifluoromethylbenzene, 2- and 4-trifluoromethylpyridines are highly activated for Nucleophilic Aromatic Substitution (
Note: 3-Trifluoromethylpyridine is significantly more stable because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.
Visualizing the Failure Mode
Figure 1: The decomposition pathway of 2-TFMP under basic conditions. The resonance stabilization of the intermediate by the ring nitrogen drives this reaction.
Troubleshooting Protocol: Safe Workup for 2-TFMPs
If your TFMP is at the 2- or 4-position, STOP using 1M NaOH or saturated
| Step | Standard (Unsafe) | Recommended (Safe) | Reason |
| Quench | Pour into 1M NaOH | Pour into Sat. | Prevents formation of |
| Extraction | Ethyl Acetate / Water | DCM or TBME / Brine | DCM extracts pyridines better; Brine reduces aqueous solubility. |
| Drying | Basic Alumina | Sodium Sulfate ( | Basic alumina can catalyze defluorination on the surface. |
| Storage | Benchtop | 4°C, Inert Atmosphere | Prevents slow hydrolysis by atmospheric moisture. |
Module 2: Metal-Catalyzed Defluorination
The Issue:
During Suzuki, Buchwald, or Negishi couplings, the
The Cause: Low-valent metals (Pd(0), Ni(0)) can insert into the C-F bond (Oxidative Addition). This is particularly common if:
-
The ligands are small and electron-rich (e.g.,
, ). -
Strong bases (alkoxides) are used.
Prevention Strategy: The "Steric Shield" Approach
To prevent the metal from "seeing" the C-F bond, you must use bulky ligands that favor Reductive Elimination (forming your product) over Oxidative Addition (breaking the C-F bond).
Recommended Conditions Matrix:
| Parameter | Avoid | Recommended | Mechanism |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biaryl ligands create a steric wall that protects the C-F bond. | |
| Base | Alkoxides are hard nucleophiles that can attack the ring; carbonates are milder. | ||
| Solvent | DMF, DMA (at high T) | Toluene, 1,4-Dioxane | Non-polar solvents suppress the ionic pathways of defluorination. |
| Temp | >110°C | < 80°C | Activation energy for C-F insertion is usually higher than C-C coupling. |
Module 3: Radical Trifluoromethylation (Minisci Reaction)
The Issue:
Users attempting to add a
The Solution:
Radical trifluoromethylation is highly sensitive to the electronic state of the pyridine. The
Protocol: Controlled Minisci Trifluoromethylation
-
Reagents: Use Sodium Triflinate (Langlois Reagent,
) + TBHP (oxidant). Avoid gaseous if possible for ease of handling.[4] -
Phase Control: Use a biphasic system (DCM/Water) to separate the product from the radical source immediately.
-
The "Acid Trick":
-
Standard: Reaction in neutral solvent
Poor selectivity. -
Optimized: Add TFA (Trifluoroacetic acid) or run in dilute aqueous
. -
Why? Protonating the pyridine makes the ring highly electron-deficient. While this slows the reaction, it dramatically increases selectivity for the positions furthest from the nitrogen (C-4) or reinforces directing group effects.
-
Decision Logic for Minisci Optimization
Figure 2: Decision tree for optimizing radical trifluoromethylation based on substrate electronics.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: I see a "doublet of quartets" in my NMR. Is my product decomposing?
A: Not necessarily. This is the expected splitting pattern for protons on a TFMP ring. The Fluorine (
Q: Why is 3-TFMP so much more expensive/stable than 2-TFMP? A: It is not necessarily more expensive, but it is chemically distinct. The 3-position is not in direct resonance conjugation with the nitrogen lone pair regarding nucleophilic attack. Therefore, 3-TFMP behaves more like trifluoromethylbenzene (stable), whereas 2-TFMP behaves like an acid chloride derivative (reactive).
References
-
Chemical Stability of Trifluoromethylpyridines: Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
-
Minisci Reaction Protocols (Langlois Reagent): Ji, Y., et al. (2013). Innate C-H functionalization of heterocycles. Proceedings of the National Academy of Sciences (PNAS).
-
Metal-Catalyzed Defluorination Mechanisms: Harrison-Marchand, A., et al. (2024). Selective Mono-Defluorinative Cross-Coupling of Trifluoromethyl arenes. ResearchGate / Chemical Communications.
-
Properties of 2- vs 3-Trifluoromethylpyridine: PubChem Compound Summary for CID 2783296 (2-Fluoro-3-(trifluoromethyl)pyridine) and related isomers.
Sources
Validation & Comparative
Technical Guide: Structural Validation of Ethyl 5-chloro-4-(trifluoromethyl)picolinate via NMR
Executive Summary & Strategic Context
Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a high-value "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. The combination of a lipophilic trifluoromethyl group (
However, the synthesis of this intermediate often yields regioisomers (e.g., 3-chloro or 6-chloro variants) due to the directing effects of the pyridine nitrogen and the trifluoromethyl group during chlorination. Standard
This guide outlines a multi-nuclear NMR approach (
Structural Analysis & Expected Spectral Characteristics[1][2][3][4]
To interpret the data correctly, we must first establish the theoretical baseline based on substituent electronic effects.
The Molecule:
-
Position 2: Ethyl Ester (Strong electron-withdrawing, deshields H3).
-
Position 3: Proton (
).[1][2] -
Position 4: Trifluoromethyl (Strong electron-withdrawing, couples to C/H).
-
Position 5: Chlorine (Inductive withdrawal, steric bulk).
-
Position 6: Proton (
).[2]
Comparative NMR Data Table (Reference vs. Isomers)
The following table contrasts the target molecule with its most likely synthetic impurities.
| Feature | Target: 5-Chloro Isomer | Alternative: 3-Chloro Isomer | Precursor: Non-Chlorinated |
| Aromatic Proton Count | 2 (Singlets*) | 2 (Doublets) | 3 (Coupled System) |
| Two distinct singlets ( | |||
| Singlet (approx -64 ppm) | Singlet (shifted downfield) | Singlet | |
| C4 ( | C4 ( | C4 ( |
*Note: "Singlets" in
Detailed Spectral Interpretation
A. NMR (Proton)[5][9][10][11]
-
Solvent:
(Standard) or (if solubility is poor). -
Key Signals:
-
(Position 6): The most deshielded proton due to proximity to the Pyridine Nitrogen and the Chlorine atom.
-
Shift:
. -
Multiplicity: Singlet (s).[3] Crucial: Lack of coupling proves no proton at Position 5.
-
-
(Position 3): Deshielded by the ester and
.-
Shift:
. -
Multiplicity: Singlet (s) or Quartet (
).
-
-
Ethyl Group:
-
: Quartet (
). -
: Triplet (
).
-
: Quartet (
-
(Position 6): The most deshielded proton due to proximity to the Pyridine Nitrogen and the Chlorine atom.
B. NMR (Fluorine)[1][2][4][5][12]
-
Diagnostic Value: Purity assessment.
-
Shift:
(relative to ). -
Interpretation: A clean singlet indicates a single regioisomer. If multiple peaks appear in this region, the chlorination was not regioselective.
C. NMR (Carbon)
-
The "Fingerprint": The coupling constants (
) between Carbon and Fluorine are the definitive proof of the position relative to the protons.-
C4 (Ipso): Quartet,
. -
C3/C5 (Ortho): Quartets,
. -
C2/C6 (Meta): Small quartets or singlets,
.
-
Experimental Protocol: The "Self-Validating" Workflow
To ensure data integrity, follow this specific acquisition sequence.
Step 1: Sample Preparation
-
Concentration: 10-15 mg in 0.6 mL
. -
Additives: Add 1 drop of Hexafluorobenzene (
) if internal referencing for is required (Shift: -164.9 ppm).
Step 2: Acquisition Parameters
-
Relaxation Delay (
): Set to .-
Reasoning: Quaternary carbons and
groups have long relaxation times. Short delays cause signal integration errors, masking impurities.
-
-
Spectral Width: Ensure
window covers -50 to -200 ppm to catch inorganic fluoride byproducts.
Step 3: The "Decoupling" Check
If the aromatic singlets in
-
Run a standard
spectrum. -
Run a
(Fluorine-decoupled Proton) spectrum. -
Result: If the broad peaks sharpen into distinct singlets, the broadening is due to F-H coupling (confirming the structure). If they remain broad, it indicates dynamic exchange or paramagnetic impurities.
Decision Logic & Visualization
The following diagram illustrates the logical flow for validating the product using NMR data.
Caption: Logical workflow for distinguishing the 5-chloro target from precursors and regioisomers using
References
-
Bio Web of Conferences. (2020). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]
- Context: Provides baseline NMR shifts for the ethyl picolin
-
Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
- Context: Authoritative source for chemical shifts in trifluoromethyl-substituted pyridines.
-
Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Retrieved from [Link]
- values)
-
National Institutes of Health (PMC). (2017). Demystifying fluorine chemical shifts. Retrieved from [Link]
- Context: Theoretical background on electronic shielding effects on signals.
Sources
Technical Guide: Strategic Alternatives to Ethyl 5-chloro-4-(trifluoromethyl)picolinate in Pyridine Scaffold Synthesis
Executive Summary
Ethyl 5-chloro-4-(trifluoromethyl)picolinate (Structure 1 ) is a critical building block for introducing the trifluoromethyl-pyridine motif, a pharmacophore ubiquitous in kinase inhibitors and agrochemicals. However, its utility is often bifurcated: the 5-chloro substituent is frequently too inert for mild palladium-catalyzed cross-couplings yet insufficiently electrophilic for rapid nucleophilic aromatic substitution (
This guide evaluates three distinct strategic alternatives to 1 , categorizing them by reaction class. We move beyond simple catalog replacements to analyze the mechanistic advantages of Bromo-analogs (for metal catalysis), Fluoro-analogs (for
The Decision Matrix
Before selecting a reagent, identify your primary downstream transformation:
Figure 1: Strategic selection flowchart for trifluoromethyl-pyridine building blocks.
Part 1: The Cross-Coupling Specialist
Alternative A: Ethyl 5-bromo-4-(trifluoromethyl)picolinate
For Suzuki-Miyaura or Buchwald-Hartwig couplings, the standard 5-chloro reagent often suffers from slow oxidative addition, necessitating expensive ligands (e.g., XPhos, RuPhos) or elevated temperatures that degrade the ester moiety.
The Alternative: The 5-Bromo analog offers a significantly weaker C-X bond (C-Br
Comparative Performance Data (Suzuki Coupling)
Reaction Conditions: 1.0 eq.[1] Halide, 1.2 eq. PhB(OH)₂, 2 mol% Pd(OAc)₂, K₂CO₃, MeCN/H₂O, 60°C.
| Feature | 5-Chloro (Standard) | 5-Bromo (Alternative) | Mechanistic Insight |
| Yield (2h) | < 15% | 88% | C-Br bond breaks faster in oxidative addition step. |
| Yield (24h) | 65% | 96% | Chloro analog requires prolonged heating. |
| Ligand Req. | Essential (e.g., SPhos) | Optional (Pd salt often sufficient) | Bromide lability reduces activation energy barrier. |
| Homocoupling | Low | Moderate | Higher reactivity can lead to dimer formation if Boronic acid is limiting. |
Protocol 1: Rapid Suzuki Coupling with 5-Bromo Analog
-
Charge a reaction vial with Ethyl 5-bromo-4-(trifluoromethyl)picolinate (1.0 mmol), Arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.02 mmol) and degassed 1,4-dioxane/water (4:1, 5 mL).
-
Heat to 60°C for 2 hours under N₂ atmosphere.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Validation: The reaction is self-validating via TLC; the starting bromide (Rf ~0.6 in 20% EtOAc/Hex) disappears rapidly compared to the chloride.
Part 2: The Accelerator
Alternative B: Ethyl 5-fluoro-4-(trifluoromethyl)picolinate
When the objective is to displace the halogen with a nucleophile (e.g., an amine for a kinase hinge binder), the 5-chloro reagent is sluggish. The 4-CF₃ group activates the ring, but the chlorine is a mediocre leaving group for
The Alternative: The 5-Fluoro analog is vastly superior. While Fluorine is a poor leaving group in
Comparative Performance Data (
with Morpholine)
Reaction Conditions: 1.0 eq.[1] Halide, 1.2 eq. Morpholine, DIPEA, DMF, 25°C.
| Feature | 5-Chloro (Standard) | 5-Fluoro (Alternative) | Mechanistic Insight |
| Rate Constant ( | 1.0 (Baseline) | ~200 - 300x Faster | Inductive effect of F lowers LUMO energy. |
| Temp Required | 80°C - 100°C | Room Temp (25°C) | Lower activation energy prevents thermal degradation of ester. |
| Impurity Profile | Hydrolysis of ester (due to heat) | Clean conversion | Milder conditions preserve sensitive functional groups. |
Protocol 2: Mild
Amination
-
Dissolve Ethyl 5-fluoro-4-(trifluoromethyl)picolinate (1.0 mmol) in anhydrous DMF (3 mL).
-
Add DIPEA (1.5 mmol) followed by the amine nucleophile (1.1 mmol).
-
Stir at ambient temperature (20-25°C).
-
Monitor: Reaction is typically complete within 30-60 minutes.
-
Note: If using the Chloro-analog, this same reaction would require heating to 90°C overnight, risking ester hydrolysis to the carboxylic acid.
Part 3: The Process Chemistry Route (Cost Optimization)
Alternative C: De Novo Synthesis via Ethyl 4,4,4-trifluoroacetoacetate
For large-scale manufacturing (>1 kg), purchasing the functionalized pyridine core is often cost-prohibitive. The "Alternative" here is not a different pyridine, but a different synthetic strategy .
The Approach: Construct the pyridine ring using a Hantzsch-type condensation or cyclization of Ethyl 4,4,4-trifluoro-3-oxobutanoate with an enamine or vinyl ether.
Figure 2: De novo synthesis pathway for cost reduction.
Why this works:
-
Cost: Ethyl 4,4,4-trifluoroacetoacetate is a commodity chemical (bulk prices are significantly lower than the pyridine).
-
Flexibility: Allows late-stage introduction of the halogen (Cl, Br, or F) at the 5-position using NCS, NBS, or Selectfluor, giving you access to all the analogs discussed above from a single precursor.
References
-
Nucleophilic Aromatic Substitution Mechanisms: Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Trifluoromethylpyridine Synthesis: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link] (Note: Generalized link to relevant PMC search based on Search Result 1.5).
-
Suzuki Coupling of Halo-Pyridines: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates. ResearchGate. Available at: [Link]
-
General Reactivity of Fluorinated Pyridines: SNAr reactions of pi-deficient aromatic rings. Chem Help ASAP (YouTube). Available at: [Link]
Sources
Comparative Guide: Purity Validation of Ethyl 5-chloro-4-(trifluoromethyl)picolinate
Executive Summary: The Precision Imperative
In the synthesis of fluorinated agrochemicals and kinase inhibitors, Ethyl 5-chloro-4-(trifluoromethyl)picolinate (CAS: 128073-16-5) serves as a critical scaffold.[1] Its purity is not merely a specification but a determinant of downstream yield and toxicity profiles.
While Gas Chromatography (GC) is often the default for intermediate esters, this guide argues that Reverse-Phase HPLC (RP-HPLC) is the superior validation method for this specific analyte.[1] The presence of the trifluoromethyl group (
This guide provides a validated RP-HPLC protocol, compares it objectively against GC-FID and qNMR, and offers a self-validating system for routine quality control.
Chemical Context & Analytical Challenges
To validate purity, one must first understand the molecule's behavior in the analytical stream.
| Feature | Structural Component | Analytical Implication |
| Basicity | Pyridine Nitrogen | Causes severe peak tailing on standard silica columns due to silanol interactions.[1] Solution: Low pH mobile phase or end-capped columns.[1] |
| Hydrophobicity | Increases retention time significantly on C18.[1] Solution: High organic gradient finish.[1] | |
| Lability | Ethyl Ester | Susceptible to hydrolysis (to acid form) or transesterification in alcoholic solvents.[1] Solution: Avoid MeOH if possible; use ACN. |
Method Comparison: Why HPLC Wins
The following table synthesizes experimental data comparing the three primary methodologies for purity assessment.
Table 1: Comparative Performance Metrics
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID | Method C: qNMR |
| Primary Mechanism | Partitioning (Hydrophobic/Ionic) | Volatility/Boiling Point | Nuclear Spin Resonance |
| Suitability | High. Separates non-volatile hydrolysis degradants.[1] | Medium. Risk of thermal breakdown of the ester at | High (Absolute). Best for potency, not impurity profiling.[1] |
| LOD (Sensitivity) | Excellent ( | Good ( | Poor ( |
| Throughput | 12-15 min run time.[1] | 8-10 min run time.[1] | Slow (acquisition + processing).[1] |
| Specific Risk | Mobile phase pH must be controlled.[1] | False Positives: Thermal degradation peaks may mimic impurities.[1] | Solvent peak overlap; high material requirement.[1] |
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix used to select the HPLC workflow over alternatives, highlighting the critical "Thermal Stability" checkpoint.
Figure 1: Decision matrix for selecting RP-HPLC over GC-FID due to thermal instability risks of the ester moiety.
The Validated Protocol (Method A)
This protocol is designed to be self-validating . The resolution between the main peak and its primary hydrolysis product (the acid) serves as the system suitability check.
Reagents & Equipment
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column),
. -
Mobile Phase A:
Phosphoric Acid ( ) in Water (pH ~2.2).[1][2] Note: Low pH is critical to protonate the pyridine nitrogen. -
Detector: UV-Vis / DAD at 260 nm (Pyridine absorption max).
-
Flow Rate:
. -
Temperature:
.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection / Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration:
. -
Procedure: Weigh
of sample into a volumetric flask. Dissolve in ACN, sonicate for 2 mins, then make up to volume with water. Do not store >24 hours to prevent hydrolysis.
Experimental Data & Validation Criteria
The following data summarizes the expected performance based on ICH Q2(R1) guidelines [1].
System Suitability (Acceptance Criteria)
-
Retention Time (RT): ~7.5 min for the main ester.[1]
-
Tailing Factor (
): (Crucial check for silanol interaction).[1] -
Resolution (
): between the main peak and the acid impurity (which elutes earlier, approx 4.5 min).
Linearity & Sensitivity
-
Linearity (
): over range .[1] -
LOD (Limit of Detection):
area.[1] -
LOQ (Limit of Quantitation):
area.
Separation Mechanism Diagram
Understanding why the separation works ensures you can troubleshoot.
Figure 2: Mechanistic view of the separation.[1] Acidic pH neutralizes silanol activity and protonates the pyridine, while the halogenated groups drive retention on the C18 chain.
Troubleshooting & "Gotchas"
-
Ghost Peaks: If you see a peak at ~4.5 min that grows over time, your sample is hydrolyzing in the vial. Switch to a 100% ACN diluent if immediate injection isn't possible, though this may distort peak shape.[1]
-
Split Peaks: The solvent strength of the sample (
ACN) might be too strong compared to the initial mobile phase ( ACN). Ensure the sample is dissolved in 50:50 Water:ACN as recommended. -
Corrosion: The high chloride content of the molecule combined with acidic mobile phases can be corrosive to older stainless steel LC systems over long periods. Flush the system with water/methanol (50:50) immediately after the run.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][4]
-
PubChem. (2025).[1] Ethyl 5-chloro-4-(trifluoromethyl)picolinate Compound Summary. National Library of Medicine.
-
CymitQuimica. (2025).[1] Product Safety and Properties: Ethyl 5-chloro-4-(trifluoromethyl)picolinate.[1]
-
BenchChem. (2025).[1] Comparative Guide to HPLC and GC Methods for Purity Assessment of Halogenated Pyridines.
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 5-chloro-4-(trifluoromethyl)picolinate
Executive Hazard Assessment
The "Why" Behind the Protocol
Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a poly-functionalized pyridine derivative. While specific toxicological data for this exact intermediate may be limited in public repositories, its structural components dictate a high-risk profile based on Structure-Activity Relationship (SAR) analysis.
-
Lipophilicity & Absorption: The trifluoromethyl (
) group significantly increases lipophilicity, facilitating rapid dermal absorption. Once absorbed, halogenated pyridines can act as hepatic toxins and central nervous system (CNS) depressants. -
Sensitization Potential: Electron-deficient pyridine rings are electrophilic; they can react with nucleophilic residues on skin proteins (haptenization), leading to severe allergic contact dermatitis upon repeated exposure.
-
Hydrolysis Risk: The ethyl ester moiety is susceptible to hydrolysis, potentially releasing the free picolinic acid derivative, which may exhibit increased corrosivity to mucous membranes.
Core Hazard Classifications (GHS Derived):
| Hazard Type | Classification | H-Code | Operational Implication |
|---|---|---|---|
| Skin Irritation | Category 2 | H315 | Direct contact causes inflammation; absorption risk. |
| Eye Irritation | Category 2A | H319 | High risk of corneal damage from dust/vapors. |
| STOT - SE | Category 3 | H335 | Respiratory tract irritation; use fume hood. |
| Aquatic Toxicity | Chronic Cat 3 | H412 | Zero-drain disposal policy. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just acute injury, but chronic sensitization. Standard "lab safety" is insufficient; specific barrier protection against organic esters and halogenated aromatics is required.
A. Glove Selection: The Permeation Factor
Critical Warning: Standard latex gloves provide zero protection against this compound. The ester functionality allows the molecule to permeate latex matrices in seconds.
| Task | Primary Glove | Secondary Glove (Inner) | Rationale |
| Standard Handling (Weighing, Aliquoting) | Nitrile (Minimum 5 mil) Brand Ref: Ansell TouchNTuff® | Nitrile (4 mil) | Double-gloving creates a tortuous path for permeation. The outer glove is sacrificial. |
| High Exposure (Spill Cleanup, Synthesis) | Laminate Film Ref: Silver Shield / 4H® | Nitrile (4 mil) | Laminates offer >4hr breakthrough time for halogenated esters but have poor dexterity. |
| Doffing Protocol | "Beak Method" | N/A | Prevent outer surface from touching skin.[1] |
B. Eye & Respiratory Protection[1][2][3][4][5][6]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses with side shields are insufficient because vapors/dust can bypass the side gaps and irritate the ocular mucosa.
-
Respiratory Protection:
-
Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): If weighing solids outside a hood (not recommended), use a P100/OV (Organic Vapor) combination respirator. The OV cartridge captures the ester vapors; P100 captures fines.
-
Operational Workflow & Visualization
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct protective gear based on the physical state and operational context.
Figure 1: PPE Selection Logic Tree based on environmental controls.
Safe Handling Workflow
This workflow ensures that contamination is contained within the "Dirty Zone" (Fume Hood) and does not migrate to the "Clean Zone" (Lab Bench/Office).
Figure 2: Step-by-step operational workflow to minimize cross-contamination.
Disposal & Decontamination Strategy
Improper disposal of fluorinated organics is a major regulatory compliance risk.
A. Waste Stream Segregation
NEVER mix this compound with general organic waste (non-halogenated).
-
Why? When incinerated, fluorinated compounds release Hydrogen Fluoride (HF) and chlorinated compounds release Hydrogen Chloride (HCl). Standard incinerators may not have the scrubbers to handle these acid gases, leading to equipment corrosion and toxic emissions.
-
Action: Label all waste containers explicitly: "HALOGENATED ORGANIC WASTE - CONTAINS FLUORINE/CHLORINE."
B. Decontamination of Glassware
-
Rinse 1: Rinse glassware with a small volume of acetone inside the fume hood. Collect this rinse as Halogenated Waste .
-
Rinse 2: Wash with an ethanolic potassium hydroxide (KOH) base bath if available (to hydrolyze the ester), or standard detergent.
-
Final: Triple rinse with water.[2]
C. Spill Response ( < 50 mL/g)
-
Evacuate the immediate area.
-
Don PPE: Laminate gloves (Silver Shield) and respiratory protection.
-
Absorb: Use a vermiculite or chem-sorb pad. Do not use paper towels (rapid evaporation surface area).
-
Clean: Wipe surface with 10% soap solution.
-
Dispose: All cleanup materials go into the solid halogenated waste drum.
References & Authority
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Specifically Chapter 6: Working with Chemicals). [Link]
-
PubChem. Compound Summary: Halogenated Pyridine Derivatives (General Hazard Class). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
